molecular formula C9H9NO2 B11917915 Indoline-1-carboxylic acid CAS No. 763047-58-1

Indoline-1-carboxylic acid

Katalognummer: B11917915
CAS-Nummer: 763047-58-1
Molekulargewicht: 163.17 g/mol
InChI-Schlüssel: TYHYESDUJZRBKS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Indoline-1-carboxylic acid is an organic compound that belongs to the class of indole derivatives Indoles are significant heterocyclic systems found in many natural products and drugs this compound is characterized by the presence of an indoline ring fused to a carboxylic acid group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Indoline-1-carboxylic acid can be synthesized through several methods. One common approach involves the reduction of indole derivatives. For example, indole can be reduced to indoline using catalytic hydrogenation, followed by carboxylation to introduce the carboxylic acid group. Another method involves the intramolecular Diels-Alder reaction, where a suitable diene and dienophile are used to form the indoline ring system, followed by functional group transformations to introduce the carboxylic acid moiety .

Industrial Production Methods

Industrial production of this compound typically involves large-scale catalytic hydrogenation processes. These processes use metal catalysts such as palladium or platinum to reduce indole derivatives under high pressure and temperature conditions. The resulting indoline is then subjected to carboxylation reactions using carbon dioxide or other carboxylating agents to yield this compound .

Analyse Chemischer Reaktionen

Types of Reactions

Indoline-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various indoline derivatives with functional groups such as alcohols, esters, and substituted indolines. These products are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Wissenschaftliche Forschungsanwendungen

Indoline-1-carboxylic acid has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of indoline-1-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, in biological systems, indoline derivatives can bind to enzymes and receptors, modulating their activity. The compound’s structure allows it to mimic natural substrates or inhibitors, leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and the functional groups present on the indoline scaffold .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Indole-2-carboxylic acid: Similar to indoline-1-carboxylic acid but with the carboxylic acid group at the 2-position.

    Indole-3-carboxylic acid: Another similar compound with the carboxylic acid group at the 3-position.

    Indoline-2-carboxylic acid: An isomer with the carboxylic acid group at the 2-position.

Uniqueness

This compound is unique due to its specific structural arrangement, which imparts distinct chemical reactivity and biological activity. The position of the carboxylic acid group influences the compound’s ability to participate in specific reactions and interact with biological targets. This uniqueness makes it a valuable compound in various research and industrial applications .

Eigenschaften

CAS-Nummer

763047-58-1

Molekularformel

C9H9NO2

Molekulargewicht

163.17 g/mol

IUPAC-Name

2,3-dihydroindole-1-carboxylic acid

InChI

InChI=1S/C9H9NO2/c11-9(12)10-6-5-7-3-1-2-4-8(7)10/h1-4H,5-6H2,(H,11,12)

InChI-Schlüssel

TYHYESDUJZRBKS-UHFFFAOYSA-N

Kanonische SMILES

C1CN(C2=CC=CC=C21)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.